molecular formula C8H6N2OS B560991 1,3-Benzothiazole-6-carboxamide CAS No. 101084-51-9

1,3-Benzothiazole-6-carboxamide

Cat. No.: B560991
CAS No.: 101084-51-9
M. Wt: 178.209
InChI Key: IQFCJGFQUZORLM-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carboxamide is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications .

Mechanism of Action

Target of Action

1,3-Benzothiazole-6-carboxamide has been found to have a significant impact on several targets. It has been shown to have selectivity against the mutated BRAF , a protein kinase that plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms, such as proliferation and survival . Additionally, benzothiazole derivatives have been found to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, it inhibits the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway . This results in uncontrolled cellular proliferation and cancer development . In the case of antibacterial activity, benzothiazole derivatives inhibit various enzymes, disrupting critical biochemical processes within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS-RAF-MEK-ERK MAPK pathway . By inhibiting the mutated BRAF, it disrupts the normal functioning of this pathway, leading to abnormal cellular proliferation . In terms of antibacterial activity, it affects various biochemical pathways by inhibiting key enzymes .

Result of Action

The result of the action of this compound is the inhibition of cellular proliferation in the case of cancer cells . For antibacterial activity, it results in the inhibition of bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-6-carboxamide can be synthesized through various synthetic pathways, including:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzothiazole-6-carboxamide include:

Uniqueness

This compound is unique due to its diverse range of biological activities and its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Its ability to inhibit specific molecular targets, such as BRAFV600E kinase, sets it apart from other similar compounds .

Biological Activity

1,3-Benzothiazole-6-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by a benzothiazole structure, which consists of a benzene ring fused to a thiazole ring. This compound has been identified as a promising candidate in various therapeutic applications, particularly in oncology, due to its ability to inhibit specific molecular targets involved in cancer progression.

Target Interaction

The primary mechanism of action for this compound involves its selective inhibition of the BRAFV600E kinase , a mutation commonly associated with various cancers. By inhibiting this kinase, the compound disrupts the RAS-RAF-MEK-ERK MAPK signaling pathway , which is crucial for cellular proliferation and survival in cancer cells .

Biochemical Pathways Affected

  • MAPK Pathway : The inhibition of BRAFV600E leads to reduced activation of downstream effectors, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.
  • Cellular Effects : Studies have shown that treatment with this compound results in significant reductions in the growth of colorectal and melanoma cancer cell lines .

Biological Activities

This compound exhibits a range of biological activities beyond its anticancer properties:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent .
  • Antidiabetic Effects : Preliminary studies indicate that derivatives of benzothiazole can exhibit antidiabetic properties by modulating glucose metabolism .
  • Anti-inflammatory Properties : Research suggests that these compounds may also have anti-inflammatory effects, contributing to their therapeutic versatility .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their activity against BRAFV600E-positive cancer cell lines. One derivative showed particularly promising results with an IC50 value significantly lower than that of standard treatments, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria. The compound exhibited notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential role in developing new antibiotics .

Summary of Research Applications

Application AreaFindings
Oncology Inhibits BRAFV600E kinase; reduces proliferation in cancer cell lines.
Antimicrobial Effective against various bacterial strains; potential for new antibiotic development.
Antidiabetic Modulates glucose metabolism; further studies needed.
Anti-inflammatory Exhibits properties that may reduce inflammation; requires more research for validation.

Properties

IUPAC Name

1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCJGFQUZORLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655753
Record name 1,3-Benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-51-9
Record name 1,3-Benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem UU:GA mismatch motif in RNA, and what is the significance of this interaction?

A1: 2-amino-1,3-benzothiazole-6-carboxamide exhibits specific binding to the tandem UU:GA mismatch motif within an RNA hairpin. [] This motif is characterized by a sheared G-A base pair stacked upon a U-U base pair, with specific hydrogen bonding patterns involving the U-U pair and the adjacent G and A bases. [] Interestingly, the binding affinity is influenced by the flanking base pairs (A-U and G-C), highlighting the importance of motif context. [] This interaction is significant because it demonstrates the potential for small molecules to target and bind specific non-canonical RNA structures, opening possibilities for developing compounds with therapeutic applications.

Q2: Why is the flanking sequence dependency of 2-amino-1,3-benzothiazole-6-carboxamide binding to the UU:GA mismatch significant for drug discovery?

A2: The discovery that 2-amino-1,3-benzothiazole-6-carboxamide's binding affinity for the UU:GA mismatch is influenced by the surrounding base pairs suggests that subtle variations in RNA structure can dramatically impact small molecule recognition. [] This finding has important implications for drug discovery, as it emphasizes the need to consider not only the target motif itself but also its broader structural context. This complexity increases the potential number of targetable sites within RNA, potentially enabling the development of highly specific and effective therapeutics.

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